molecular formula C9H16O4 B1295394 2,4-Diacetoxypentane CAS No. 7371-86-0

2,4-Diacetoxypentane

Cat. No.: B1295394
CAS No.: 7371-86-0
M. Wt: 188.22 g/mol
InChI Key: CUSIRZGMYUQIBF-UHFFFAOYSA-N
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Preparation Methods

2,4-Diacetoxypentane can be synthesized through the anhydride reaction of 2,4-dihydroxypentanoic acid. The process involves heating 2,4-dihydroxypentanoic acid with acetic anhydride, resulting in the formation of this compound . The reaction conditions typically include elevated temperatures and the use of a suitable solvent to facilitate the reaction. After the reaction, the product is purified through extraction and distillation processes to obtain the desired compound.

Chemical Reactions Analysis

2,4-Diacetoxypentane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, halogenating agents, and acids. The major products formed from these reactions are typically esters and halogenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Diacetoxypentane involves its reactivity due to the presence of acetoxy groups. These groups can undergo hydrolysis, substitution, and esterification reactions, making the compound versatile in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

2,4-Diacetoxypentane can be compared with similar compounds such as:

    2,4-Dihydroxypentanoic acid: The precursor in its synthesis.

    4-Acetoxy-2-pentanol: A hydrolysis product.

    4-Acetoxy-2-chloropentane: A substitution product.

The uniqueness of this compound lies in its dual acetoxy groups, which provide it with distinct reactivity and versatility in organic synthesis.

Properties

IUPAC Name

4-acetyloxypentan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSIRZGMYUQIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00994571
Record name Pentane-2,4-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7371-86-0
Record name 2,4-Diacetoxypentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007371860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-2,4-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Diacetoxypentane in the study of 1,3-Glycol derivatives?

A: this compound serves as a key product in understanding the stereochemical course of reactions involving 1,3-Glycol derivatives like 2,4-Pentanediol. [] The research by Miyashita et al. demonstrates that this compound is formed with predominant retention of configuration when synthesized from specific precursors like 4-acetoxy-2-chloropentane or the tosylate of 4-acetoxy-2-pentanol. [] This observation provides valuable insights into the reaction mechanisms and the influence of reaction conditions on product stereochemistry.

Q2: How is this compound analyzed in complex mixtures?

A: Gas Chromatography-Mass Spectrometry (GC-MS) proves to be an effective technique for identifying and quantifying this compound within complex mixtures, such as the volatile oil extracted from Siraitia grosvenorii tubers. [] This method enables the separation and identification of this compound alongside other volatile compounds, making it a valuable tool in analytical chemistry and natural product research.

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